molecular formula C7H7FINO2 B1400408 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine CAS No. 1034467-27-0

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

Cat. No.: B1400408
CAS No.: 1034467-27-0
M. Wt: 283.04 g/mol
InChI Key: DPHOQZPEXMFCGW-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a heterocyclic organic compound with the molecular formula C7H7FINO2 It is a pyridine derivative that features both fluorine and iodine substituents, along with a methoxymethoxy group

Scientific Research Applications

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents such as iodine and fluorine sources, along with catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its binding affinity and reactivity with enzymes or receptors. The methoxymethoxy group can also play a role in modulating its chemical properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-iodo-5-methylpyridine: Similar structure but with a methyl group instead of the methoxymethoxy group.

    2-Fluoro-4-iodopyridine: Lacks the methoxymethoxy group, making it less complex.

    2-Fluoro-5-iodopyridine: Another similar compound with a different substitution pattern.

Uniqueness

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific research applications where these unique properties are desired.

Properties

IUPAC Name

2-fluoro-4-iodo-5-(methoxymethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHOQZPEXMFCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268324
Record name 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034467-27-0
Record name 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034467-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cool a solution of 2-fluoro-5-methoxymethoxy-pyridine (4.1 g, 26.1 mmol) in THF (60 mL) to −75° C. Add tert-butyllithium (1.7 M in pentane, 30.4 mL, 51.66 mmol) over a period of 30 min. Stir the mixture for an additional half an hour. Add iodine (9.8 g, 38.61 mmol, dissolved in 60 mL of tetrahydrofuran). Stir for 1 hour after the addition is complete. Allow the temperature to rise to room temperature over 1 hour while stirring. Treat the mixture with water. Extract the solution with ethyl acetate three times. Wash the organic layer with saturated aqueous sodium chloride. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to a brown solid. Triturate the brown solid with hexane. Filter to afford the title compound (3.9 g, 52.8%) as a brown solid. 1H NMR (400 MHz, CDCl3) δ 3.53 (s, 3H), 5.23 (s, 2H), 7.39 (d, J=4.0 Hz, 1H), 7.96 (d, J=1.6 Hz, 1H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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